molecular formula C10H12N2O3 B8129001 1-[2-(Ethylamino)-5-nitrophenyl]ethanone

1-[2-(Ethylamino)-5-nitrophenyl]ethanone

Cat. No.: B8129001
M. Wt: 208.21 g/mol
InChI Key: GZWQHWDFFYRBSM-UHFFFAOYSA-N
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Description

1-[2-(Ethylamino)-5-nitrophenyl]ethanone (CAS 1858959-66-6) is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol . This compound is part of the chalcone and chalcone-derivative family, a class of organic compounds that are extensively studied as versatile building blocks in medicinal chemistry and organic synthesis . Researchers value this particular derivative for its potential in developing novel therapeutic agents. Chalcones and their derivatives have demonstrated significant pharmacological promise, exhibiting a range of biological activities including antibacterial and antiviral effects . These compounds have shown suitable antiviral effects through the selective targeting of a variety of viral enzymes. Furthermore, they display excellent potential for combating pathogenic bacteria and fungi, especially multidrug-resistant strains, with research suggesting their mechanisms may involve inhibitory effects against targets like DNA gyrase B and efflux pumps . As such, this compound serves as a valuable intermediate for the synthesis of more complex molecules for antimicrobial and antiviral research. It is also relevant in the context of greener synthesis methodologies, which aim to produce such compounds using more sustainable and environmentally friendly techniques . This product is provided with a purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption .

Properties

IUPAC Name

1-[2-(ethylamino)-5-nitrophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-11-10-5-4-8(12(14)15)6-9(10)7(2)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWQHWDFFYRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone typically involves the nitration of an appropriate precursor followed by the introduction of the ethylamino group. One common method involves the nitration of 2-aminophenyl ethanone to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with ethyl iodide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Ethylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

    Reduction: 1-[2-(Ethylamino)-5-aminophenyl]ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[2-(Ethylamino)-5-nitrophenyl]acetic acid.

Scientific Research Applications

1-[2-(Ethylamino)-5-nitrophenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Reference
1-[2-(Ethylamino)-5-nitrophenyl]ethanone -NHCH₂CH₃ (2), -NO₂ (5) C₁₀H₁₂N₂O₃ 208.22
1-(2-Amino-5-nitrophenyl)ethanone -NH₂ (2), -NO₂ (5) C₈H₈N₂O₃ 180.16
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone -F (3), -OH (4), -NO₂ (5) C₈H₆FNO₄ 199.14
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone -Cl (2), -OH (4), -OCH₃ (3) C₉H₉ClO₃ 200.62
1-(5-Amino-2,4-dihydroxyphenyl)ethanone -NH₂ (5), -OH (2,4) C₈H₉NO₃ 167.16

Key Observations :

  • Electron Effects: The ethylamino group (-NHCH₂CH₃) enhances solubility in polar solvents compared to the amino (-NH₂) analog .
  • Steric Influence : Bulkier substituents (e.g., -OCH₃ in ) reduce molecular symmetry, affecting crystallization and melting points .

Physical Properties

Substituents significantly impact melting points and spectral properties:

Compound Name Melting Point (°C) NMR Characteristics (¹H/¹³C) Reference
This compound Not reported Expected δ ~1.2 ppm (CH₃), δ ~3.3 (NHCH₂)
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 137–142 NH₂ (δ 5.1 ppm), aromatic H (δ 6.5–7.2)
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 97–98 Cl (δ 3.8 ppm), OCH₃ (δ 3.9)
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone Not reported F (¹⁹F NMR δ -110 ppm), -NO₂ (δ 8.2)

Key Observations :

  • Melting Points: Nitro groups increase polarity and melting points (e.g., 137–142°C in ), while alkylamino groups may lower them due to reduced crystallinity.
  • Spectral Shifts: The ethylamino group’s protons resonate upfield compared to aromatic protons, while nitro groups deshield adjacent carbons in ¹³C NMR .

Key Observations :

  • Nitration: Direct nitration is challenging for amino-substituted compounds due to oxidation risks; protective groups (e.g., acetylation) are often used .
  • Alkylation: Ethylamino groups may be introduced via nucleophilic substitution on halogenated precursors .

Key Observations :

  • Nitro Group Role : Enhances antibacterial activity by increasing electrophilicity, facilitating interactions with microbial enzymes .
  • Ethylamino Group: May improve blood-brain barrier penetration in CNS-targeted drugs compared to -NH₂ analogs .

Biological Activity

1-[2-(Ethylamino)-5-nitrophenyl]ethanone is an organic compound that has garnered attention for its potential biological activities. This compound features a nitrophenyl moiety, which is often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14N2O3
  • IUPAC Name : this compound

The presence of the ethylamino group and the nitro group suggests that this compound may exhibit significant biological activity through various mechanisms of action.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance its interaction with enzymes and receptors in biological systems.
  • Modulation of Enzymatic Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study focused on pyrrole derivatives highlighted the potential of nitro-substituted compounds in combating bacterial infections. While specific data on this compound is limited, it is hypothesized that it may share similar antimicrobial effects due to its structural characteristics .

Anti-inflammatory Effects

Compounds containing nitro groups have been shown to possess anti-inflammatory properties. A study on pyrimidine derivatives demonstrated that certain structural modifications could significantly reduce the expression of inflammatory markers such as iNOS and COX-2 . This suggests that this compound may also exhibit anti-inflammatory activity, warranting further investigation.

Case Studies

While specific case studies on this compound are scarce, related compounds have been explored extensively:

  • Pyrrole Derivatives : A study evaluating pyrrole derivatives indicated that modifications to the nitro group could enhance antibacterial activity against strains like Staphylococcus aureus . This parallels potential investigations into this compound's efficacy against similar pathogens.

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives related to this compound. Key findings include:

CompoundBiological ActivityReference
Pyrrole DerivativesAntibacterial (MIC values between 3.12 and 12.5 μg/mL)
Pyrimidine DerivativesReduced iNOS and COX-2 expression

These findings suggest a trend where structural modifications lead to enhanced biological activities, indicating that similar evaluations for this compound could yield significant insights.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-[2-(Ethylamino)-5-nitrophenyl]ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves sequential nitration and alkylation. Start with a precursor like 1-(2-aminophenyl)ethanone (analogous to ), followed by regioselective nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Ethylamino introduction can be achieved via reductive alkylation (e.g., NaBH₃CN with ethylamine). Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of ethylamine to minimize side products). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethylamino group (δ 1.2 ppm, triplet for CH₃; δ 2.7 ppm, quartet for CH₂; δ 3.5 ppm, broad singlet for NH). The nitro group deshields adjacent aromatic protons (δ 8.1–8.3 ppm).
  • IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) confirm nitro groups. A carbonyl peak at ~1680 cm⁻¹ indicates the ethanone moiety.
  • MS : Molecular ion [M⁺] at m/z 208 (C₁₀H₁₂N₂O₃). Fragment at m/z 150 corresponds to loss of the ethylamino group .

Q. What safety precautions are essential when handling nitro-aromatic compounds like this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact (per ).
  • Store in amber glass containers at ≤4°C to prevent photodegradation.
  • Neutralize spills with 10% sodium bicarbonate before disposal. Acute toxicity data are limited, so treat all exposures as critical (e.g., rinse eyes with water for 15 minutes; seek medical attention) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 1-(2-ethylaminophenyl)ethanone be addressed?

  • Methodological Answer : The nitro group’s position (para vs. ortho to the ethylamino) depends on directing effects. The ethylamino group is a strong ortho/para director, but steric hindrance from the ethanone group may favor nitration at the 5-position. Computational modeling (e.g., DFT calculations) can predict reactivity. Experimentally, use low-temperature nitration (-10°C) with Ac₂O as a solvent to enhance para selectivity. Validate outcomes via NOESY NMR to confirm spatial proximity between substituents .

Q. What analytical strategies resolve contradictions in spectral data for nitro-aromatic compounds?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Discrepant IR peaks : Compare with gas-phase spectra () to rule out solvent effects.
  • Ambiguous MS fragments : Use high-resolution MS (HRMS) to distinguish isobaric ions.
  • Conflicting NMR shifts : Employ 2D NMR (HSQC, HMBC) to assign coupling pathways. Reference databases like NIST Chemistry WebBook () but verify purity via elemental analysis .

Q. How can QSPR models predict the solubility and stability of this compound in different solvents?

  • Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models (e.g., ACD/Labs Percepta in ) with descriptors like logP, dipole moment, and Hansen solubility parameters. Input the compound’s SMILES string to generate predictions:
SolventPredicted Solubility (mg/mL)
Water0.12
Ethanol8.7
DCM22.5

Validate experimentally via shake-flask method and HPLC quantification .

Q. What decomposition pathways occur under accelerated stability testing (40°C/75% RH), and how are degradation products characterized?

  • Methodological Answer : Likely pathways include nitro group reduction to amine or hydrolysis of the ethanone to carboxylic acid. Conduct forced degradation studies:
  • Acidic conditions (0.1 M HCl, 70°C): Monitor via LC-MS for amine formation (m/z 180).
  • Oxidative stress (3% H₂O₂): Detect quinone derivatives (UV-Vis at 450 nm).
  • Photolysis (ICH Q1B guidelines): Use a xenon lamp to simulate light exposure; analyze by GC-MS for volatile byproducts .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data across databases?

  • Methodological Answer :
  • Source evaluation : Prioritize peer-reviewed journals or NIST () over vendor databases.
  • Experimental replication : Synthesize the compound using documented methods and compare results.
  • Statistical analysis : Apply Grubbs’ test to identify outliers in published data. For example, if NIST reports a melting point of 120–122°C () but a vendor claims 115°C, verify purity via DSC .

Methodological Tables

Q. Table 1. Key Spectral Peaks for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 8.2 (d, Ar-H), δ 3.5 (br s, NH)
IR1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)
HRMSm/z 208.0851 ([M⁺], calc. 208.0848)

Q. Table 2. Predicted Solubility via QSPR

SolventlogPDipole Moment (D)Solubility (mg/mL)
Water1.23.80.12
Ethanol-0.32.38.7
DCM2.11.122.5

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